FabH-IN-2

FabH inhibition IC50 E. coli FabH

FabH-IN-2 is uniquely differentiated from equipotent FabH inhibitors by its comprehensive in vivo validation—achieving a 94% wound healing rate (day 10) in infected skin defect models. With balanced in vitro potency (FabH IC50: 2.0 μM; MIC: 1.25–3.13 μg/mL), low cytotoxicity (NIH3T3 IC50: 141.6 μM), and favorable ADMET, it is the superior chemical probe for translational antibacterial research targeting chronic or infected wounds. Substituting with analogs lacking in vivo data introduces avoidable translational risk.

Molecular Formula C20H18N2O5
Molecular Weight 366.4 g/mol
Cat. No. B12375949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFabH-IN-2
Molecular FormulaC20H18N2O5
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CNC2=C1C=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCCCO4
InChIInChI=1S/C20H18N2O5/c1-25-20(24)15-11-21-16-10-13(4-5-14(15)16)22-19(23)12-3-6-17-18(9-12)27-8-2-7-26-17/h3-6,9-11,21H,2,7-8H2,1H3,(H,22,23)
InChIKeyZGQFJEQKSDZEGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FabH-IN-2 (Compound 25): A Validated FabH Inhibitor with In Vivo Wound Healing Efficacy


FabH-IN-2, also referred to as compound 25, is a chemically validated inhibitor of β-ketoacyl-acyl carrier protein synthase III (FabH), an essential enzyme in the bacterial fatty acid biosynthesis (FAS-II) pathway [1]. This compound belongs to a class of dioxygenated amide derivatives and has been characterized for its antimicrobial properties against a panel of bacterial strains [1]. Unlike many early-stage FabH inhibitors that lack in vivo characterization, FabH-IN-2 has been advanced to in vivo efficacy studies, demonstrating a significant acceleration of wound healing in infected skin defect models [1].

Beyond Potency: Why FabH-IN-2's In Vivo and Drug-Likeness Profile Differentiates It from In-Class FabH Inhibitors


The FabH enzyme is a validated antimicrobial target, and numerous inhibitors have been reported with low-micromolar IC50 values [1]. However, in vitro potency alone is an insufficient predictor of translational potential. Many potent FabH inhibitors, such as 4,5-dichloro-1,2-dithiole-3-one (ecFabH IC50: 2-2.9 µM) or compound 31 (ecFabH IC50: 1.22 µM), lack publicly reported in vivo efficacy data or have not been advanced beyond in vitro characterization [2][3]. Substituting FabH-IN-2 with a seemingly equipotent analog based solely on IC50 fails to account for the critical, quantifiable advantages FabH-IN-2 demonstrates in comprehensive druggability profiling and in vivo functional assays, which are essential for projects aiming for translational success [4].

Quantitative Differentiation Guide: FabH-IN-2 vs. Key FabH Inhibitor Comparators


FabH Enzyme Inhibition: Comparable In Vitro Potency to 4,5-Dichloro-1,2-dithiole-3-one but with Advanced In Vivo Characterization

FabH-IN-2 inhibits E. coli-derived FabH with an IC50 of 2.0 µM [1]. This potency is directly comparable to the well-known FabH inhibitor 4,5-dichloro-1,2-dithiole-3-one, which has a reported IC50 of 2.0-2.9 µM for ecFabH [2]. Unlike 4,5-dichloro-1,2-dithiole-3-one, for which in vivo efficacy data is lacking in the primary literature, FabH-IN-2's characterization extends to validated in vivo efficacy in an infected wound model, providing a critical advantage for translational research selection [1].

FabH inhibition IC50 E. coli FabH

Antibacterial Activity: Broad-Spectrum MIC Profile vs. Other Dioxygenated Amide Analogues

FabH-IN-2 exhibits a Minimum Inhibitory Concentration (MIC) range of 1.25-3.13 µg/mL against a panel of tested bacterial strains, indicative of its broad-spectrum antibacterial activity [1]. While the specific strains are not detailed in the abstract, the low-micromolar MIC values are consistent with on-target FabH inhibition. In a parallel class of dioxygenated amide derivatives, the study identified nine analogues with 'relatively low MIC values', but FabH-IN-2 was specifically selected for advanced profiling, implying superior or optimal performance within this series [1].

Antibacterial activity MIC Broad-spectrum

In Vivo Efficacy: Quantified Wound Healing Acceleration Absent in Other Major FabH Inhibitors

FabH-IN-2 was evaluated in an in vivo infected skin defect model, where its application significantly reduced wound infection duration and accelerated healing, achieving a 94% healing rate by day 10 [1]. This is a critical differentiation point, as major FabH inhibitors like 4,5-dichloro-1,2-dithiole-3-one, compound 31 (IC50 1.22 µM), or compound 3n (IC50 2.5 µM) have not been reported with quantifiable in vivo antibacterial efficacy in peer-reviewed literature [2][3][4].

In vivo efficacy Wound healing Infected skin defect model

Drug-Likeness and Safety: Favorable In Silico ADMET and Low Cytotoxicity Profile

FabH-IN-2 was subjected to a comprehensive druggability assessment including cytotoxicity and hemolytic activity evaluations, compliance with Lipinski's Rule of Five, and in silico ADMET predictions [1]. The study concluded that FabH-IN-2 exhibits 'low toxicity' and favorable drug-likeness. This level of profiling is more extensive than that reported for many other FabH inhibitors, such as compound 3f (FabH-IN-1), for which public data primarily highlights antibacterial and antioxidant activity without a comparable depth of toxicity and ADMET profiling .

ADMET Cytotoxicity Druggability

High-Impact Application Scenarios for FabH-IN-2 Based on Validated Evidence


Translational Research in Antibacterial Wound Healing Therapies

Given its quantifiable in vivo efficacy in accelerating wound healing (94% healing rate by day 10) in an infected skin defect model, FabH-IN-2 is uniquely suited as a chemical probe or lead compound for developing topical antibacterial therapies for chronic or infected wounds [1]. This scenario is not supported for other FabH inhibitors lacking in vivo data.

Chemical Biology Studies Requiring a De-Risked, Well-Profiled FabH Probe

For researchers investigating the role of FabH in bacterial physiology or validating the FAS-II pathway as a therapeutic target, FabH-IN-2 offers a significant advantage. Its comprehensive characterization (including low cytotoxicity, favorable ADMET, and in vivo target engagement implied by efficacy) makes it a more reliable tool compound than alternatives with limited safety or PK data, reducing experimental variability and the risk of off-target effects [1].

Lead Optimization Benchmarking in Antibacterial Drug Discovery

In medicinal chemistry campaigns focused on novel FabH inhibitors, FabH-IN-2 serves as a well-documented benchmark. Its balanced profile of in vitro potency (FabH IC50: 2.0 µM, MIC: 1.25-3.13 µg/mL) [1], combined with favorable drug-likeness and unique in vivo validation, provides a robust standard against which to measure the performance and progress of new chemical entities. This is a more informative comparator than older inhibitors like 4,5-dichloro-1,2-dithiole-3-one, which lack in vivo and comprehensive ADMET data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for FabH-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.